![molecular formula C13H17FN4O2S B14951942 N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]butane-1-sulfonamide](/img/structure/B14951942.png)
N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]butane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-butanesulfonamide is a chemical compound that features a triazole ring substituted with a 4-fluorobenzyl group and a butanesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-butanesulfonamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.
Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group is introduced via a nucleophilic substitution reaction using 4-fluorobenzyl bromide and the triazole intermediate.
Attachment of the Butanesulfonamide Moiety: The final step involves the reaction of the triazole derivative with butanesulfonyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of N1-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-butanesulfonamide may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
N~1~-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-butanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the 4-fluorobenzyl group or the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: 4-Fluorobenzyl bromide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N~1~-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-butanesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors.
Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用機序
The mechanism of action of N1-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-butanesulfonamide involves its interaction with specific molecular targets. The triazole ring and the 4-fluorobenzyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The butanesulfonamide moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
類似化合物との比較
Similar Compounds
- N~1~-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-pentanesulfonamide
- N~1~-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-butanesulfonamide
- N~1~-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1-butanesulfonamide
Uniqueness
N~1~-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-butanesulfonamide is unique due to the presence of the 4-fluorobenzyl group, which can enhance its binding affinity and selectivity for certain biological targets. The combination of the triazole ring and the butanesulfonamide moiety also provides a versatile scaffold for further chemical modifications.
特性
分子式 |
C13H17FN4O2S |
|---|---|
分子量 |
312.37 g/mol |
IUPAC名 |
N-[1-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]butane-1-sulfonamide |
InChI |
InChI=1S/C13H17FN4O2S/c1-2-3-8-21(19,20)17-13-15-10-18(16-13)9-11-4-6-12(14)7-5-11/h4-7,10H,2-3,8-9H2,1H3,(H,16,17) |
InChIキー |
PWUCEQGADRFZGC-UHFFFAOYSA-N |
正規SMILES |
CCCCS(=O)(=O)NC1=NN(C=N1)CC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



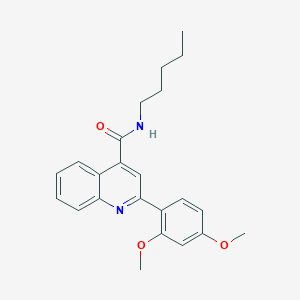
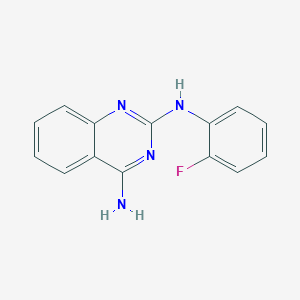
![(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-N'-nitrohydrazinecarboximidamide](/img/structure/B14951876.png)
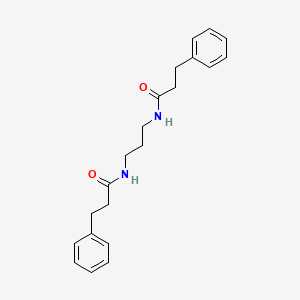
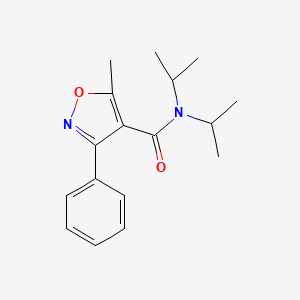
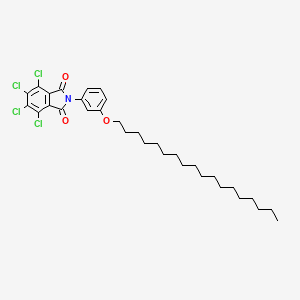
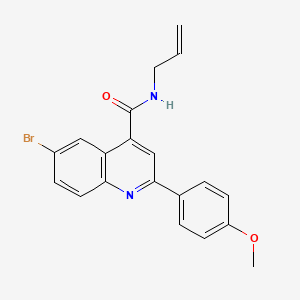
![5-bromo-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B14951898.png)
![1-[4-(4-chlorophenoxy)butyl]-1H-benzotriazole](/img/structure/B14951902.png)
methanone](/img/structure/B14951924.png)
![N-(4-ethoxyphenyl)-2-methoxy-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B14951937.png)


